molecular formula C32H30N2O4S B14456544 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester CAS No. 72615-17-9

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester

Cat. No.: B14456544
CAS No.: 72615-17-9
M. Wt: 538.7 g/mol
InChI Key: MBOMUIAGSQENJC-FMQUCBEESA-N
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Description

1-Azabicyclo(320)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives typically involves multiple steps, including the formation of the bicyclic core and the introduction of various substituents. One common method involves the cyclization of suitable precursors under controlled conditions to form the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives have numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid derivatives involves interactions with specific molecular targets. These compounds can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific structure and functional groups present in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, triphenylmethyl ester lies in its specific combination of functional groups and the resulting reactivity. This makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

72615-17-9

Molecular Formula

C32H30N2O4S

Molecular Weight

538.7 g/mol

IUPAC Name

trityl 3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C32H30N2O4S/c1-3-26-27-21-28(39-20-19-33-22(2)35)29(34(27)30(26)36)31(37)38-32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-20,26-27H,3,21H2,1-2H3,(H,33,35)/b20-19+

InChI Key

MBOMUIAGSQENJC-FMQUCBEESA-N

Isomeric SMILES

CCC1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)S/C=C/NC(=O)C

Canonical SMILES

CCC1C2CC(=C(N2C1=O)C(=O)OC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)SC=CNC(=O)C

Origin of Product

United States

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